![molecular formula C5H3N3O2 B6593361 5-Cyanouracil CAS No. 5428-41-1](/img/structure/B6593361.png)
5-Cyanouracil
Overview
Description
5-Cyanouracil, also known as 2,4-Dihydroxy-5-cyanopyrimidine, is a pyrimidine derivative that has gained significant attention in the field of scientific research due to its unique chemical properties. This chemical compound has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Preparation of 5-Cyanouracil
5-Cyanouracil can be prepared in high yield from cuprous cyanide and 5-iodouracil . This method of preparation is significant as it allows for the production of 5-Cyanouracil in a cost-effective and efficient manner .
Labeling Compounds with Cyanide
The preparation method mentioned above has enabled these compounds to be labeled with [14 C] cyanide . This is particularly useful in research settings where tracking the movement and interaction of these compounds within a system is necessary .
DNA Incorporation Attempts
Attempts have been made to incorporate 5-cyanouracil into Escherichia coli 15T and into Mycoplasma mycoides var. capri DNA under conditions in which several other 5-Substituted uracils have been incorporated, but without success . This suggests that the criteria for a 5-substituted uracil to be incorporated into DNA in vivo depends on some factor other than the size of the substituent .
T3 Phage DNA Incorporation Attempts
Similarly, 5-cyano-2’-deoxyuridine could not be incorporated into the DNA of T3 phage under conditions in which 5-bromo-2’-deoxyuridine is easily incorporated . This again suggests that the criteria for a 5-substituted uracil to be incorporated into DNA in vivo depends on some factor other than the size of the substituent .
Mechanism of Action
Target of Action
5-Cyanouracil (5CNU) is a derivative of uracil, a pyrimidine base found in RNA . The primary target of 5CNU is thymidylate synthase (TS) , an enzyme crucial for DNA synthesis and repair . TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary step in DNA synthesis .
Mode of Action
5CNU acts as an antimetabolite, inhibiting essential biosynthetic processes and disrupting the normal function of macromolecules like DNA and RNA . It is incorporated into DNA and RNA, leading to the misincorporation of nucleotides and inhibition of TS . This results in the disruption of DNA synthesis and repair, causing cell death .
Biochemical Pathways
The cytotoxicity of 5CNU is attributed to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of TS . The inhibition of TS leads to the depletion of dTMP, causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . This imbalance severely disrupts DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
It’s known that the oral absorption of 5-fluorouracil (5fu), a similar compound, is incomplete, with a short biological half-life and an obvious peak-valley phenomenon . This leads to the frequent administration requirement and severe side effects .
Result of Action
The result of 5CNU’s action is the disruption of DNA synthesis and repair, leading to cell death . This makes 5CNU a potential therapeutic agent for cancer treatment . When light-activated, 5CNU can be released from its inactive state, making the transition metal portion of the complex biologically active .
Action Environment
The action of 5CNU can be influenced by environmental factors. For instance, the compound’s photoreactivity is enhanced by light, allowing for the release of the caged 5CNU drug . This light-activated mechanism can be used to control the location, time, and dose of the delivered drug .
properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUXRJCZDHHADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196080 | |
Record name | 5-Cyanouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanouracil | |
CAS RN |
4425-56-3 | |
Record name | 5-Cyanouracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4425-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyanouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4425-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4425-56-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Cyanouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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